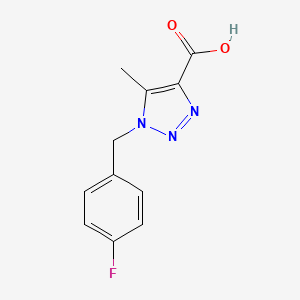

1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a fluorinated triazole derivative characterized by a 1,2,3-triazole core substituted with a 4-fluorobenzyl group at the N1 position, a methyl group at C5, and a carboxylic acid moiety at C2.

Synthesis: The compound is typically synthesized via cycloaddition reactions involving aryl azides and β-ketoesters under base catalysis, followed by deprotection and saponification steps . Its commercial availability (e.g., Santa Cruz Biotechnology, sc-332913) underscores its relevance in research and drug development .

The 4-fluorobenzyl substituent may enhance metabolic stability and binding affinity in target proteins due to fluorine’s electronegativity and hydrophobic effects.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHWFQXBAUJWOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a multi-step process involving the following key steps:

Formation of the Triazole Ring: The triazole ring is typically formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 4-fluorobenzyl azide and propargyl methyl ketone can be used as starting materials.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid may involve optimization of the above synthetic routes to enhance yield and reduce costs. This could include the use of continuous flow reactors, scalable catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its triazole core.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. The fluorobenzyl group enhances its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., fluorine, sulfonamide) : Enhance metabolic stability and binding to polar enzyme active sites .

- Bulkier Substituents (e.g., ethoxyphenyl) : May influence tautomeric equilibria or steric hindrance, as seen in the dominance of the open form in 5-formyl derivatives .

Tautomerism and Stability

- The 5-formyl analog (1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid) predominantly exists in the open-chain form (80%) rather than the cyclic hemiacetal tautomer, as confirmed by NMR .

Physicochemical Properties

Biological Activity

1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which is known for its diverse biological activities. The compound's unique structure, featuring a fluorobenzyl group and a triazole ring, contributes to its potential in various therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₀FN₃O₂

- Molecular Weight : 219.22 g/mol

- CAS Number : 885950-27-6

- Melting Point : 203 °C

Biological Activities

1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exhibits several biological activities:

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. This specific compound has been evaluated for its efficacy against various bacterial and fungal strains. The presence of the fluorobenzyl group enhances its binding affinity to microbial targets.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Antiviral Properties

The compound has shown potential antiviral activity against certain viruses by inhibiting their replication mechanisms. Studies have reported that triazole derivatives can interfere with viral enzyme functions.

Anticancer Activity

Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

The biological activity of 1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole ring can coordinate with metal ions in enzymes, disrupting their function.

- Receptor Binding : The fluorobenzyl group enhances the compound's ability to bind to various receptors involved in disease processes.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various triazole derivatives, including this compound, against resistant strains of bacteria and fungi. Results indicated a significant reduction in microbial growth at low concentrations .

- Anticancer Research : Research published in Cancer Letters demonstrated that treatment with this triazole derivative led to a decrease in the viability of breast cancer cells through apoptosis induction .

- Antiviral Activity : A study focused on the antiviral effects against influenza virus showed that the compound reduced viral titers significantly when administered before viral exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.